 
            | REACTION_CXSMILES | C(N([CH2:6][CH3:7])CC)C.[C:8]1([Si:14]([Cl:17])([Cl:16])Cl)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1([SiH](Cl)Cl)C=CC=CC=1.C1C=CC=CC=1>[C:8]1([Si:14]([C:7]2[CH:6]=[CH:10][CH:9]=[CH:8][CH:13]=2)([Cl:16])[Cl:17])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 | 
| Name | |
| Quantity | 
                                                                                    3.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            crude product                                                                                                                                                                     | 
| Quantity | 
                                                                                    83.3 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    24.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)[Si](Cl)(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.4 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)[SiH](Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10.1 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1=CC=CC=C1                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                condensed                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                About 77.4 g of a liquid was recovered                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 24.7 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 253.1% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |